molecular formula C29H37NO B13833005 (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Cat. No.: B13833005
M. Wt: 415.6 g/mol
InChI Key: DKVFUIQWDZMTOU-HHHXNRCGSA-N
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Description

Benzyl R-(+)-Tolterodine: is a chiral compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder with symptoms of urinary incontinence, urgency, and frequency. The compound is known for its high specificity for muscarinic receptors, particularly the M2 and M3 subtypes, which play a crucial role in bladder contraction and salivation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl chloride with diisopropylamine to form the corresponding amine. This intermediate is then reacted with p-cresol under basic conditions to yield Benzyl R-(+)-Tolterodine .

Industrial Production Methods: Industrial production of Benzyl R-(+)-Tolterodine often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl R-(+)-Tolterodine has a wide range of applications in scientific research, including:

Mechanism of Action

Benzyl R-(+)-Tolterodine exerts its effects by competitively antagonizing muscarinic receptors, specifically the M2 and M3 subtypes. These receptors are involved in the contraction of the urinary bladder and salivation. By blocking these receptors, Benzyl R-(+)-Tolterodine reduces bladder contractions and increases residual urine, thereby alleviating symptoms of overactive bladder .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H37NO

Molecular Weight

415.6 g/mol

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI Key

DKVFUIQWDZMTOU-HHHXNRCGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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